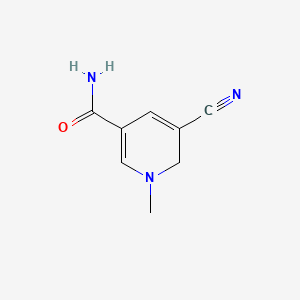
FMOC-ARG(PBF)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is known for its stability and effectiveness in protecting the side chain of arginine during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group. This is followed by the attachment of the 9-fluorenylmethoxycarbonyl group to the amino terminus of the arginine. The reaction conditions often involve the use of solvents such as dichloromethane and N,N-dimethylformamide, and reagents like trifluoroacetic acid for deprotection .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient assembly of peptide chains. The use of solid-phase synthesis techniques, where the peptide is assembled on an insoluble resin, is common. This method allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as 1-hydroxybenzotriazole.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the 9-fluorenylmethoxycarbonyl group.
1-Hydroxybenzotriazole: Used as a coupling reagent in peptide bond formation.
Major Products: The major products formed from these reactions are peptides with the desired sequence of amino acids. The protecting groups are removed to yield the final peptide product .
Applications De Recherche Scientifique
Chemistry: In chemistry, the compound is used in the synthesis of peptides for research purposes. It allows for the precise assembly of peptide chains, which are essential for studying protein structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study cell signaling pathways and protein interactions. These peptides can serve as probes to investigate the roles of specific amino acids in biological processes .
Medicine: In medicine, peptides synthesized using this compound are used in the development of new drugs. These peptides can act as therapeutic agents or as components of vaccines .
Industry: In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
Mécanisme D'action
The compound exerts its effects by protecting the side chain of arginine during peptide synthesis. The 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. The 9-fluorenylmethoxycarbonyl group is used as a temporary protecting group for the amino terminus, which is removed during the synthesis process to allow for the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
- 9-Fluorenylmethoxycarbonyl-L-lysine-2,2,5,7,8-pentamethyl-chroman-6-sulfonyl chloride
- 9-Fluorenylmethoxycarbonyl-L-ornithine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl
Uniqueness: The uniqueness of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl lies in its ability to protect the side chain of arginine effectively during peptide synthesis. This ensures the correct assembly of peptides containing arginine, which is crucial for studying the structure and function of proteins .
Propriétés
Numéro CAS |
15445-77-9 |
|---|---|
Formule moléculaire |
C36H34Cl4N6O8S2 |
Poids moléculaire |
884.622 |
Nom IUPAC |
1-(4-acetylpiperazin-1-yl)ethanone;O-(3-nitrophenyl) N-[(3,4-dichlorophenyl)methyl]carbamothioate |
InChI |
InChI=1S/2C14H10Cl2N2O3S.C8H14N2O2/c2*15-12-5-4-9(6-13(12)16)8-17-14(22)21-11-3-1-2-10(7-11)18(19)20;1-7(11)9-3-5-10(6-4-9)8(2)12/h2*1-7H,8H2,(H,17,22);3-6H2,1-2H3 |
Clé InChI |
BMAJSXZTTXDMNV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C(=O)C.C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-].C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
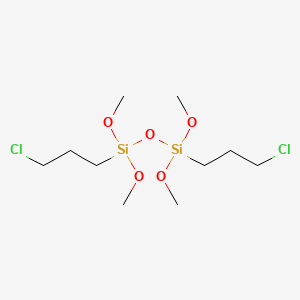
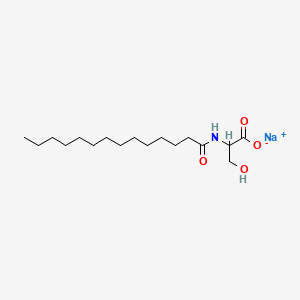
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
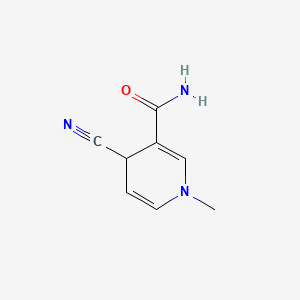
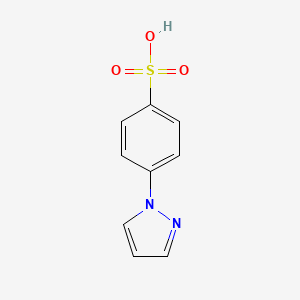
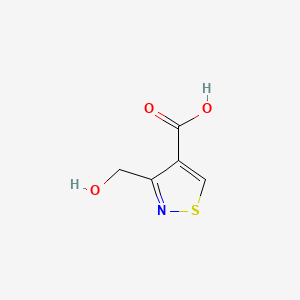
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
